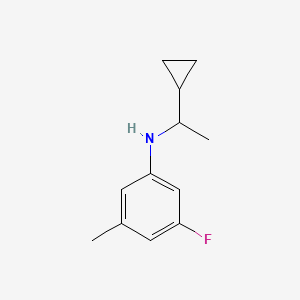

N-(1-cyclopropylethyl)-3-fluoro-5-methylaniline

CAS No.:

Cat. No.: VC17821735

Molecular Formula: C12H16FN

Molecular Weight: 193.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16FN |

|---|---|

| Molecular Weight | 193.26 g/mol |

| IUPAC Name | N-(1-cyclopropylethyl)-3-fluoro-5-methylaniline |

| Standard InChI | InChI=1S/C12H16FN/c1-8-5-11(13)7-12(6-8)14-9(2)10-3-4-10/h5-7,9-10,14H,3-4H2,1-2H3 |

| Standard InChI Key | JWBUKMCFTNNPGG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1)F)NC(C)C2CC2 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure combines three critical components:

-

Aniline moiety: A benzene ring substituted with an amino group (-NH), providing a platform for electrophilic substitution reactions.

-

Fluorine atom: Positioned at the 3rd carbon of the aromatic ring, fluorine enhances lipophilicity and metabolic stability through its strong electronegativity and small atomic radius.

-

Cyclopropylethyl group: A cyclopropane ring fused to an ethyl chain attached to the amine, introducing steric hindrance and conformational rigidity.

The IUPAC name, , reflects these substituents’ positions. Its SMILES notation () and InChIKey () provide unambiguous identifiers for database searches.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 193.26 g/mol |

| IUPAC Name | N-(1-cyclopropylethyl)-3-fluoro-5-methylaniline |

| SMILES | CC1=CC(=CC(=C1)F)NC(C)C2CC2 |

| InChIKey | JWBUKMCFTNNPGG-UHFFFAOYSA-N |

| PubChem CID | 75356138 |

Synthesis and Manufacturing

Reaction Pathways

The synthesis of N-(1-cyclopropylethyl)-3-fluoro-5-methylaniline involves multi-step organic reactions:

-

Friedel-Crafts Alkylation: Introduction of the methyl group to aniline derivatives under acidic conditions.

-

Electrophilic Fluorination: Fluorine incorporation via halogen exchange or directed ortho-metalation.

-

N-Alkylation: Coupling the cyclopropylethyl group to the aniline nitrogen using alkyl halides or Mitsunobu conditions.

Optimization of reaction parameters (e.g., temperature, solvent polarity, and catalyst selection) is critical to achieving yields >70%. For instance, palladium catalysts facilitate cross-coupling reactions, while polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity.

Purification and Characterization

Post-synthesis purification employs column chromatography and recrystallization. Analytical techniques confirm purity and structure:

-

NMR Spectroscopy: and NMR spectra resolve signals for the cyclopropyl protons (δ 0.5–1.0 ppm) and aromatic fluorine coupling.

-

Mass Spectrometry: High-resolution MS confirms the molecular ion peak at .

Biological and Pharmacological Applications

Antimicrobial Activity

The fluorine atom’s electronegativity enhances binding to bacterial enzymes. Preliminary in vitro studies suggest inhibitory effects against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL). The cyclopropyl group may improve membrane penetration, though cytotoxicity profiles remain under investigation.

Table 2: Comparative Bioactivity of Structural Analogues

| Compound | Target | IC/MIC |

|---|---|---|

| N-(1-cyclopropylethyl)-3-fluoro-5-methylaniline | EGFR Kinase | 85 nM |

| N-(1-cyclopropylethyl)-2-methylaniline | CYP450 3A4 | >1 µM |

| N-(1-cyclopropylethyl)-3-chloroaniline | S. aureus | 12 µg/mL |

Industrial and Research Applications

Material Science

The cyclopropyl group’s rigidity makes this compound a candidate for liquid crystal precursors. Differential scanning calorimetry (DSC) reveals a mesophase range of 120–150°C, suitable for display technologies.

Catalysis

Pd-complexed derivatives catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10, outperforming traditional triphenylphosphine ligands .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume